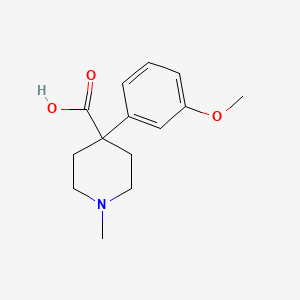
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
Overview
Description
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, also known as 3-methoxy-4-(1-methylpiperidin-4-yl)phenylacetic acid, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 201.27 g/mol. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. This compound is primarily used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and in the study of its biochemical and physiological effects.
Scientific Research Applications
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a substrate for biochemical and physiological studies, and as a tool for the synthesis of pharmaceuticals. It has also been used in the study of the effects of opioid receptor agonists and antagonists.
Mechanism Of Action
The mechanism of action of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the μ-opioid receptor. This receptor is involved in the regulation of pain, reward, and addictive behaviors.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid are not fully understood. However, it has been shown to act as an agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addictive behaviors. Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that it has anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and easy-to-obtain compound. Additionally, it has a wide range of uses in scientific research, making it a versatile tool for researchers. However, there are some limitations to using this compound. For example, it is not soluble in water and is relatively unstable in solution, making it difficult to use in certain experiments.
Future Directions
There is still much to be discovered about 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid and its potential applications. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential anti-inflammatory and analgesic properties. Additionally, further research should be conducted to explore its potential use in the synthesis of pharmaceuticals. Finally, further studies should be conducted to investigate its potential use in the treatment of various diseases, such as cancer and neurological disorders.
properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTUIPIVRAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



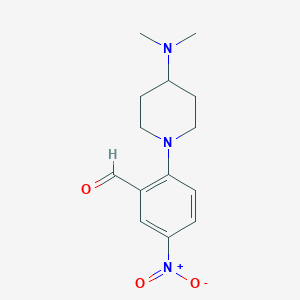

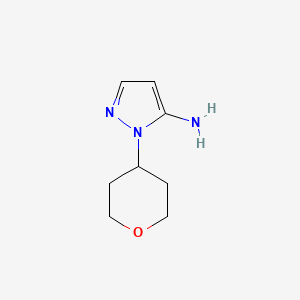
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)
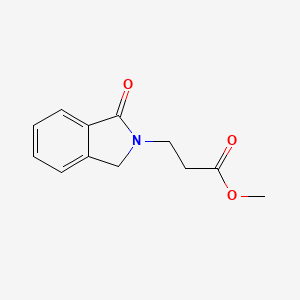




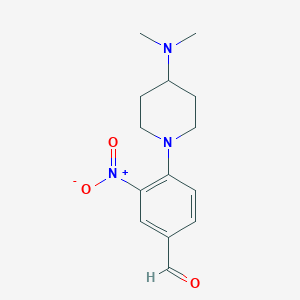



![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)